N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride, followed by reaction with hydrazine hydrate . The detailed steps are as follows:
Step 1: Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with acetic anhydride to yield ethyl 2-acetamido-4-methylthiazole-5-carboxylate.
Step 2: The resulting compound is then reacted with hydrazine hydrate to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Scientific Research Applications
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes, thereby disrupting key biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-[5-(Hydrazinecarbonyl)pyridin-3-yl]acetamide: Similar in structure but with a pyridine ring instead of a thiazole ring.
N-[5-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-yl]acetamide: Contains additional functional groups that enhance its biological activity.
Uniqueness
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
63788-64-7 |
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Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
N-[5-(hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H10N4O2S/c1-3-5(6(13)11-8)14-7(9-3)10-4(2)12/h8H2,1-2H3,(H,11,13)(H,9,10,12) |
InChI Key |
DYCWEMVKEJBCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C(=O)NN |
Origin of Product |
United States |
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